BenchChemオンラインストアへようこそ!

8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Opioid Receptor Pharmacology GPCR Screening Binding Selectivity

Select this specific 8-(2,6-difluorobenzoyl) derivative to leverage its unique KOR IC50 (17.5 µM) for deconvolving DOR- versus KOR-mediated signaling in neuronal cultures or inflammatory pain models. Unlike DOR-selective analogs in the same 1,3,8-triazaspiro[4.5]decane-2,4-dione series, this compound enables side-by-side comparator studies. Verify quantitative receptor binding data against your target profile before ordering—small N-8 modifications profoundly alter subtype selectivity and signaling bias.

Molecular Formula C14H13F2N3O3
Molecular Weight 309.27 g/mol
CAS No. 1021210-31-0
Cat. No. B6567820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS1021210-31-0
Molecular FormulaC14H13F2N3O3
Molecular Weight309.27 g/mol
Structural Identifiers
SMILESC1CN(CCC12C(=O)NC(=O)N2)C(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C14H13F2N3O3/c15-8-2-1-3-9(16)10(8)11(20)19-6-4-14(5-7-19)12(21)17-13(22)18-14/h1-3H,4-7H2,(H2,17,18,21,22)
InChIKeyWFQQJYPIGCGNRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Baseline Overview of 8-(2,6-Difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021210-31-0)


8-(2,6-Difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic small molecule belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype, a spirocyclic scaffold featuring a hydantoin moiety fused to a piperidine ring system [1]. This compound bears a 2,6-difluorobenzoyl substituent at the N-8 position. Members of this chemotype have been identified as δ opioid receptor (DOR) agonists via high-throughput screening of a GPCR-focused chemical library [2].

Why Generic Substitution of 8-(2,6-Difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione with Closely Related Analogs Carries Scientific Risk


Superficially similar 8-aroyl-1,3,8-triazaspiro[4.5]decane-2,4-dione analogs exhibit divergent opioid receptor subtype selectivity and signaling bias. Even within the same chemotype, small changes at the N-8 position or the N-3 position profoundly alter DOR vs. MOR vs. KOR selectivity profiles, G-protein vs. β-arrestin bias factors, and in vivo anti-allodynic efficacy [1][2]. Generic substitution without verifying quantitative receptor binding and functional assay data against a defined comparator thus risks selecting a compound with reduced target engagement, altered signaling pathway activation, or diminished therapeutic window .

Quantitative Differentiation Evidence for 8-(2,6-Difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Versus Closest Analogs


Kappa Opioid Receptor (KOR) Binding Affinity Versus DOR-Selective Congener

8-(2,6-Difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione shows a markedly different receptor selectivity fingerprint compared to the DOR-selective hit compound 1 (N-phenylacetamide analog) from the same chemical series [1]. The target compound exhibits measurable KOR binding (IC50 = 17.5 µM in rat brain membrane displacement assay) [2], whereas compound 1 from Meqbil et al. demonstrated high DOR affinity (Ki = 52 nM) but was not reported to have significant KOR binding [1]. This indicates a shift in opioid receptor subtype preference driven by the 2,6-difluorobenzoyl N-8 substitution.

Opioid Receptor Pharmacology GPCR Screening Binding Selectivity

Broad GPCR Selectivity Profile Versus Untargeted Spirocyclic Analogs

The 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype has been screened against a panel of 168 GPCRs in a β-arrestin-2 recruitment assay at 10 µM. The archetype compound 1 from this series showed DOR selectivity over all other tested GPCRs, including MOR, KOR, and NOR [1]. While direct screening data for the exact 8-(2,6-difluorobenzoyl) derivative are not published, its membership in the same scaffold series (as part of the ChemBridge GPCR library) suggests a similar selectivity profile may be achievable, contingent on N-8 substituent effects .

GPCR Selectivity Off-Target Screening Drug Safety

Signaling Bias: β-Arrestin Recruitment Versus SNC80 (Standard DOR Agonist Tool)

Compounds from the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype were specifically selected for their low β-arrestin-2 recruitment efficacy. Compound 1 exhibited only 65% efficacy in the β-arrestin-2 assay with an EC50 of 167 nM, significantly lower than the reference DOR agonist SNC80 [1]. SNC80 is a known β-arrestin-2 super-recruiter with high seizure liability. While bias data for the 8-(2,6-difluorobenzoyl) derivative are not available, the chemotype's inherent bias toward G-protein signaling (bias factor 1.1–1.6 for compounds 1–3) distinguishes it from the clinically failed SNC80 chemotype [1].

Biased Signaling β-Arrestin DOR Agonism

Structural Determinant of Receptor Subtype Preference: N-8 Substituent Effect

Within the 1,3,8-triazaspiro[4.5]decane-2,4-dione series, N-8 substitution dictates opioid receptor subtype preference. The N-phenylacetamide analog (Compound 1) yields 9.6-fold DOR-over-MOR binding selectivity. Replacing N-8 with a 2,6-difluorobenzoyl group—as in the target compound—introduces electron-withdrawing fluorine atoms that could alter hydrogen-bonding patterns with opioid receptor residues, potentially shifting selectivity toward KOR [1][2]. Molecular docking studies confirm that the N-8 substituent engages hydrophobic contacts with W284(6.58) in the DOR binding pocket [1].

Structure-Activity Relationship N-8 Substituent Opioid Receptor Selectivity

In Vivo Anti-Allodynic Efficacy: Chemotype Proof-of-Concept Versus Standard DOR Agonists

Compound 1 from the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype demonstrated significant anti-allodynic efficacy in the complete Freund's adjuvant (CFA) model of inflammatory pain in both male and female C57BL/6 mice at 30 mg/kg i.p. [1]. This efficacy distinguishes the chemotype from earlier DOR agonists that failed clinical translation. The target 8-(2,6-difluorobenzoyl) compound has not been tested in this model, but shared scaffold architecture suggests potential for in vivo activity contingent on favorable ADME properties conferred by the specific N-8 substituent.

In Vivo Pharmacology Inflammatory Pain CFA Model

Binding Affinity Comparison: Target Compound vs. N-Phenylacetamide Analog at DOR

In competitive radioligand binding at human DOR, the N-phenylacetamide analog (Compound 1) achieved a Ki of 52 nM, while Compound 2 displayed a Ki of 92 nM, demonstrating that N-8 substitution modulates affinities by up to 1.8-fold within the same scaffold [1]. The 8-(2,6-difluorobenzoyl) compound introduces a bulkier, electron-deficient acyl group at N-8; molecular dynamics simulations predict that such modifications alter hydrophobic edge-to-face interactions with W284(6.58) [1]. Published DOR affinity data for the target compound are currently unavailable, necessitating experimental determination before procurement decisions.

DOR Binding Affinity Comparison Triazaspiro Series

Recommended Research and Industrial Application Scenarios for 8-(2,6-Difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione


Opioid Receptor Subtype Selectivity Profiling in CNS Drug Discovery

Use as a chemical probe to assess KOR versus DOR engagement in primary neuronal cultures or rodent brain tissue. The compound's measurable KOR IC50 (17.5 µM) distinguishes it from DOR-selective analogs in the same scaffold series [1][2]. This enables side-by-side comparison of KOR-mediated signaling (e.g., dysphoria, diuresis) versus DOR-mediated effects (anxiolysis, anti-allodynia) when used in parallel with Compound 1.

Structure-Activity Relationship (SAR) Expansion of the 1,3,8-Triazaspiro[4.5]decane-2,4-dione Chemotype

Employ as a key intermediate or comparator in medicinal chemistry campaigns aimed at tuning opioid receptor selectivity through N-8 acyl modifications. The 2,6-difluorobenzoyl group provides a distinct electronic and steric profile relative to published N-8 substituents (phenylacetyl, pyrrole), enabling exploration of halogen bonding interactions with opioid receptor binding pockets [1].

GPCR Counter-Screening and Off-Target Liability Assessment

Include in a focused panel of 1,3,8-triazaspiro[4.5]decane-2,4-dione analogs for broad GPCR selectivity screening. Given the chemotype's demonstrated DOR selectivity over 167 other GPCRs [1], testing the 8-(2,6-difluorobenzoyl) derivative in the same assay format (Eurofins gpcrMAX, β-arrestin-2, 10 µM) would clarify whether the N-8 substituent preserves or degrades this exceptional selectivity window.

In Vivo Analgesic Screening with Emphasis on KOR-Mediated Side Effects

Evaluate in inflammatory pain models (CFA or formalin) alongside DOR-selective comparators to deconvolve the contribution of KOR engagement to analgesic efficacy and side-effect profile. The chemotype has established in vivo anti-allodynic efficacy [1], making it a credible starting point for analogs with mixed opioid receptor activity.

Quote Request

Request a Quote for 8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.